molecular formula C15H18N2O4 B2852135 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866018-42-0

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2852135
CAS No.: 866018-42-0
M. Wt: 290.319
InChI Key: XRLBGIOERPNSCQ-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
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Biological Activity

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, with CAS number 866018-42-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data from various studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of 290.32 g/mol. The structure includes a pyrazolone core substituted with hydroxyethyl and methoxybenzoyl groups, which may influence its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the efficacy of several pyrazole derivatives against BRAF(V600E) mutations, which are prevalent in various cancers. The compound's structural modifications have been shown to enhance its inhibitory activity against key oncogenic pathways such as EGFR and Aurora-A kinase .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
4-(2-hydroxyethyl)-...BRAF(V600E)12.5
Other Pyrazole Derivative AEGFR15.3
Other Pyrazole Derivative BAurora-A kinase10.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionConcentration (µM)Reference
4-(2-hydroxyethyl)-...TNF-α25
Other Pyrazole Derivative CIL-620

Antimicrobial Activity

Preliminary studies have shown that this pyrazole derivative exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

A notable case study involved the evaluation of the compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Additionally, another study focused on the anti-inflammatory effects in a model of acute lung injury, where administration of the compound resulted in decreased lung inflammation and improved survival rates .

Properties

IUPAC Name

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-13(8-9-18)15(20)16(2)17(10)14(19)11-4-6-12(21-3)7-5-11/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLBGIOERPNSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)OC)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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